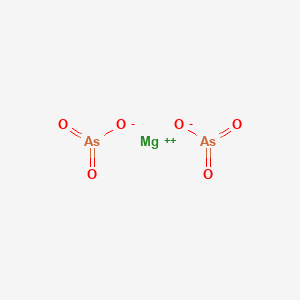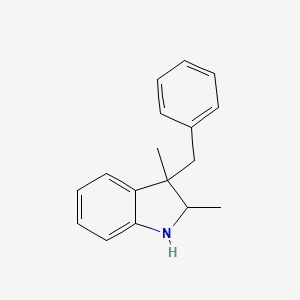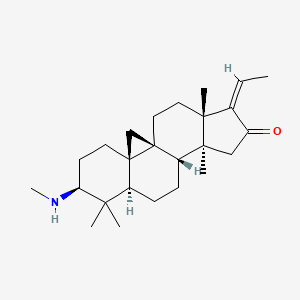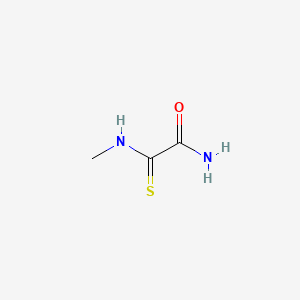![molecular formula C8H5N3S B579017 2H-Thiazolo[5,4-e]indazole CAS No. 19546-91-9](/img/structure/B579017.png)
2H-Thiazolo[5,4-e]indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Thiazolo[5,4-e]indazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused ring system consisting of a thiazole ring and an indazole ring. The unique structure of this compound imparts it with a range of biological activities, making it a valuable scaffold for drug development and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiazolo[5,4-e]indazole typically involves the formation of the thiazole ring followed by the construction of the indazole ring. One common method involves the reaction of o-nitrobenzaldehydes or o-nitrobenzyl bromides with S-trityl-protected primary aminothioalkanes. The process includes the formation of N-(2-nitrobenzyl)(tritylthio)-alkylamine, followed by deprotection of the trityl moiety with trifluoroacetic acid (TFA) and subsequent treatment with aqueous potassium hydroxide (KOH) in methanol under Davis-Beirut reaction conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods. The use of scalable and efficient synthetic routes, such as transition metal-catalyzed reactions and solvent-free conditions, is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2H-Thiazolo[5,4-e]indazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Na2WO4·2H2O/30% aq. H2O2/EtOAc
Substitution: Various nucleophiles and metal catalysts, depending on the desired transformation.
Major Products
The major products formed from these reactions include sulfone derivatives and various substituted thiazoloindazoles, which can be further functionalized for specific applications .
Scientific Research Applications
2H-Thiazolo[5,4-e]indazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2H-Thiazolo[5,4-e]indazole primarily involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is crucial for its potential therapeutic effects in treating neurological disorders.
Comparison with Similar Compounds
Similar Compounds
2H-Indazole: Another heterocyclic compound with a similar indazole ring structure but lacking the thiazole ring.
Thiazolo[4,5-d][1,2,3]triazole: A related compound with a different fused ring system, showcasing diverse reactivity and applications.
Uniqueness
2H-Thiazolo[5,4-e]indazole stands out due to its unique fused ring system, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential as a therapeutic agent make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
19546-91-9 |
|---|---|
Molecular Formula |
C8H5N3S |
Molecular Weight |
175.209 |
IUPAC Name |
2H-pyrazolo[3,4-g][1,3]benzothiazole |
InChI |
InChI=1S/C8H5N3S/c1-2-7-8(12-4-9-7)5-3-10-11-6(1)5/h1-3H,4H2 |
InChI Key |
DVHSORRUCWFVLS-UHFFFAOYSA-N |
SMILES |
C1N=C2C=CC3=NN=CC3=C2S1 |
Synonyms |
2H-Pyrazolo[3,4-g]benzothiazole(8CI,9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5R,7R,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-7-ol](/img/structure/B578935.png)


![5-(morpholin-4-ylmethyl)-3-[(Z)-(5-nitrothiophen-2-yl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B578941.png)

![(1S,3R,5S,7R,8R,9R,10S,13S,14R,17R)-17-(furan-3-yl)-1,3,7-trihydroxy-4,4,8,10,13-pentamethyl-1,2,3,5,6,7,9,11,12,14,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B578945.png)


![Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, 2,3,8,8a-ba--tetrahydro-3-methyl- (8CI)](/img/new.no-structure.jpg)
![(1S,2S,4S)-2-(methoxymethyl)-3-oxa-6-azatricyclo[4.3.0.02,4]nonane](/img/structure/B578951.png)

![4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-methylquinolinium iodide](/img/structure/B578953.png)
![(17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B578956.png)
